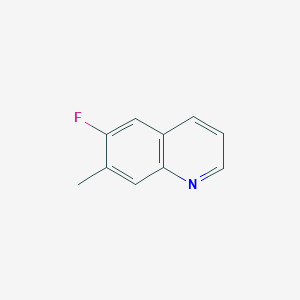

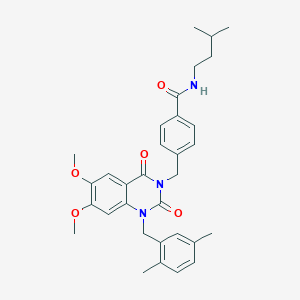

![molecular formula C21H25N3O4S B2510566 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide CAS No. 1428350-13-3](/img/structure/B2510566.png)

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a structural feature found in some biologically active molecules. It also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a piperidine ring, which is a six-membered ring with one nitrogen atom .

Molecular Structure Analysis

The compound likely has a complex molecular structure due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the aromatic rings and the nitrogen and sulfur atoms. These features could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the aromatic rings could influence its solubility and stability .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide, also known as N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide.

Pharmacological Research

This compound has shown potential in pharmacological research due to its structural components, which are known to interact with various biological targets. The 2,3-dihydro-1,4-benzodioxin moiety is often found in molecules with significant biological activities, such as antihypertensive and antidepressant agents . The thiophen-2-yl group is also notable for its presence in various pharmacologically active compounds, contributing to the compound’s potential as a therapeutic agent.

Neuropharmacology

In neuropharmacology, this compound could be explored for its effects on the central nervous system. The piperidine ring is a common feature in many neuroactive drugs, including antipsychotics and antidepressants . Research could focus on its potential as a modulator of neurotransmitter systems, possibly targeting receptors such as serotonin or dopamine receptors.

Anticonvulsant Activity

Studies have indicated that derivatives of 2,3-dihydro-1,4-benzodioxin exhibit anticonvulsant properties . This suggests that the compound could be investigated for its potential to prevent or reduce the severity of epileptic seizures. The presence of the piperidine and thiophene groups may enhance its efficacy in this regard.

Anticancer Research

The compound’s unique structure makes it a candidate for anticancer research. The benzodioxin core has been associated with cytotoxic activities against various cancer cell lines . Researchers could explore its ability to inhibit cancer cell proliferation, induce apoptosis, or interfere with cancer cell signaling pathways.

Antimicrobial Applications

Given the structural similarities to other antimicrobial agents, this compound could be studied for its potential to combat bacterial and fungal infections. The thiophene group, in particular, is known for its antimicrobial properties . Research could focus on its efficacy against resistant strains of bacteria and fungi.

Enzyme Inhibition

The compound may serve as a potent enzyme inhibitor. The benzodioxin and piperidine moieties are often found in molecules that inhibit enzymes such as proteases and kinases . This could be particularly useful in developing treatments for diseases where enzyme dysregulation is a factor, such as cancer or inflammatory diseases.

Chemical Biology

In chemical biology, this compound could be used as a probe to study biological processes. Its ability to interact with various biological targets makes it a valuable tool for elucidating the mechanisms of action of different proteins and enzymes . This could lead to the discovery of new therapeutic targets.

Material Science

Beyond biological applications, the compound’s unique chemical structure could be explored in material science. The benzodioxin and thiophene groups are known for their electronic properties, which could be useful in the development of organic electronic materials, such as organic semiconductors or conductive polymers .

These diverse applications highlight the compound’s potential in various fields of scientific research. Each application area offers unique opportunities for further exploration and development.

Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B Synthesis and Anticonvulsant Activity of Amino Amides and Amino Esters Based on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic Acid

properties

IUPAC Name |

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S/c25-20(21(26)23-16-3-4-17-18(14-16)28-12-11-27-17)22-7-10-24-8-5-15(6-9-24)19-2-1-13-29-19/h1-4,13-15H,5-12H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZATFVOTZDXOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

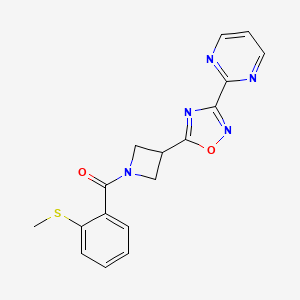

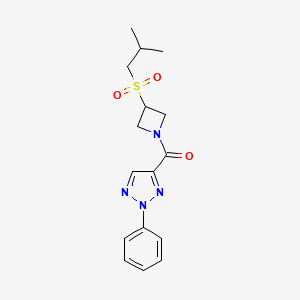

![N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2510485.png)

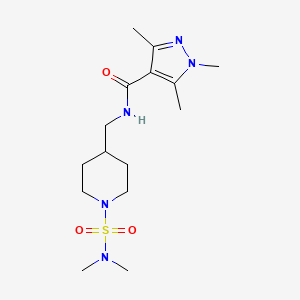

![2-chloro-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2510486.png)

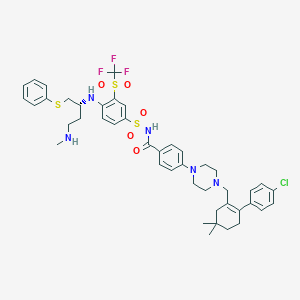

![N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2510487.png)

![7-(4-fluorophenyl)-3-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2510488.png)

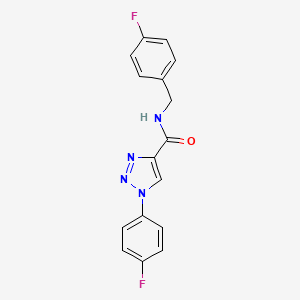

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2510490.png)

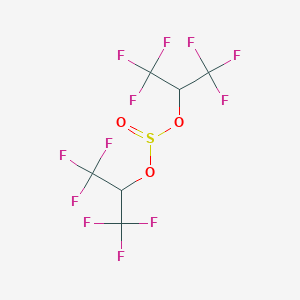

![4-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid](/img/structure/B2510499.png)